Cas no 2667-89-2 (Bisbentiamine)

Bisbentiamine is a synthetic derivative of thiamine (vitamin B1), characterized by its enhanced bioavailability and prolonged activity compared to conventional thiamine compounds. Its molecular structure incorporates two thiamine moieties linked by a disulfide bridge, which improves stability and absorption in the gastrointestinal tract. Bisbentiamine is primarily utilized in clinical and research settings to address thiamine deficiency and related neurological conditions. Its key advantages include superior tissue penetration, sustained release, and efficient conversion to active thiamine pyrophosphate (TPP), a critical coenzyme in carbohydrate metabolism. These properties make it a valuable therapeutic agent for conditions requiring targeted thiamine supplementation.
Bisbentiamine structure
Bisbentiamine structure
Product name:Bisbentiamine
CAS No:2667-89-2
MF:C38H42N8O6S2
Molecular Weight:770.92
CID:43299
PubChem ID:3034022

Bisbentiamine 化学的及び物理的性質

名前と識別子

    • Bisbentiamine
    • N,N'-(Dithiobis(2-(2-hydroxyethyl)-1-methylvinylene))bis(N-((4-amino-2-methyl-5-pyrimidinyl)methyl)formamide) dibenzoate
    • benzoylthiaminedisulfide
    • BENZOYLTHIAMINEDISULPHIDE
    • beprocin
    • beston
    • bis(o-benzoylthiamine)disulfide
    • bisbenthiamine
    • Bisbentiamin
    • BISBENTIAMINE DISULFIDE
    • btds
    • dibenzoate(ester)
    • N,N'-bis-(4-amino-2-methyl-pyrimidin-5-ylmethyl)-N,N'-[2,5-bis-(2-benzoyloxy-ethyl)-1,6-dimethyl-3,4-dithia-hexa-1,5-diene-1,6-diyl]-bis-formamide
    • O-Benzoylthiamindisulfid
    • O-benzoylthiamine disulfide
    • Thiamindisulfid-monosulfoxid-O-benzoylester
    • NS00007828
    • BISBENTIAMINE [MART.]
    • SMR001827643
    • Bisbentiamine [INN:JAN]
    • N,N'-(Dithiobis(2-(2-benzoyloxyethyl)-1-methylvinylene))bis(N-((4-amino-2-methyl-5-pyrimidinyl)methyl)formamide)
    • SCHEMBL1649194
    • EINECS 220-206-6
    • BISBENTIAMINE [INN]
    • BISBENTIAMINE [JAN]
    • CHEBI:31288
    • AS-17379
    • Q27283980
    • NCGC00183879-02
    • Formamide, N,N'-(dithiobis(2-(2-hydroxyethyl)-1-methylvinylene))bis(N-((4-amino-2-methyl- 5-pyrimidinyl)methyl)-, dibenzoate (ester)
    • Bisbentiaminedisulfide
    • Formamide,N,N'-[dithiobis[2-[2-(benzoyloxy)ethyl]-1-methyl-2,1-ethenediyl]]bis[N-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-
    • UNII-MEI78CAM16
    • SR-01000944879
    • Bisbentiaminum [INN-Latin]
    • BISBENTIAMINE [WHO-DD]
    • MEI78CAM16
    • Formamide, N,N'-(dithiobis(2-(2-hydroxyethyl)-1-methylvinylene))bis(N-((4-amino-1-methyl-5-pyrimidinyl)methyl)-, dibenzoate (ester)
    • 5-25-12-00170 (Beilstein Handbook Reference)
    • 2667-89-2
    • Bisbentiamina
    • Bisbentiaminum
    • BISBENTIAMINE [MI]
    • BRN 0741598
    • SR-01000944879-1
    • Formamide, N,N'-(dithiobis(2-(2-(benzoyloxy)ethyl)-1-methyl-2,1-ethenediyl))bis(N-((4-amino-2-methyl-5-pyrimidinyl)methyl)-
    • CHEMBL1987005
    • [(E)-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-[[(E)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-benzoyloxypent-2-en-3-yl]disulfanyl]pent-3-enyl] benzoate
    • Benzoylthiamine disulfide
    • Formamide, N,N'-(dithiobis(2-(2-hydroxyethyl)-1-methylvinylene))bis(N-((4-amino-2-methyl-5-pyrimidinyl)methyl)-, dibenzoate (ester)
    • Bisbentiamina [INN-Spanish]
    • MLS006010791
    • NCGC00183879-01
    • BENZOYLTHIAMINDISULFID
    • DTXSID7048586
    • IWXAZSAGYJHXPX-BCEWYCLDSA-N
    • BISBENTIAMINE (MART.)
    • DTXCID7028512
    • Bisbentiaminum (INN-Latin)
    • Bisbentiamina (INN-Spanish)
    • Beston (TN)
    • MDL: MFCD01726426
    • インチ: InChI=1S/C38H42N8O6S2/c1-25(45(23-47)21-31-19-41-27(3)43-35(31)39)33(15-17-51-37(49)29-11-7-5-8-12-29)53-54-34(16-18-52-38(50)30-13-9-6-10-14-30)26(2)46(24-48)22-32-20-42-28(4)44-36(32)40/h5-14,19-20,23-24H,15-18,21-22H2,1-4H3,(H2,39,41,43)(H2,40,42,44)/b33-25-,34-26-
    • InChIKey: IWXAZSAGYJHXPX-LYWFMZLMSA-N
    • SMILES: O=CN(CC1=C(N)N=C(C)N=C1)/C(/C)=C(/CCOC(C1=CC=CC=C1)=O)\SS/C(/CCOC(C1=CC=CC=C1)=O)=C(/C)\N(C=O)CC1=C(N)N=C(C)N=C1

計算された属性

  • 精确分子量: 770.26700
  • 同位素质量: 770.267
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 14
  • 重原子数量: 54
  • 回転可能化学結合数: 19
  • 複雑さ: 1200
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 2
  • XLogP3: 4
  • トポロジー分子極性表面積: 247A^2

じっけんとくせい

  • 密度みつど: 1.331
  • ゆうかいてん: 140-145 ºC
  • Boiling Point: 987.4°Cat760mmHg
  • フラッシュポイント: 551°C
  • Refractive Index: 1.654
  • PSA: 247.42000
  • LogP: 8.43760

Bisbentiamine Security Information

Bisbentiamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHENG KE LU SI SHENG WU JI SHU
sc-358074-1g
Bisbentiamine,
2667-89-2 ≥98%
1g
¥2820.00 2023-09-05
TRC
B411138-2.5g
Bisbentiamine
2667-89-2
2.5g
$ 125.00 2022-06-07
SHENG KE LU SI SHENG WU JI SHU
sc-358074B-100 mg
Bisbentiamine,
2667-89-2 ≥98%
100MG
¥903.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-358074-1 g
Bisbentiamine,
2667-89-2 ≥98%
1g
¥2,820.00 2023-07-10
TRC
B411138-2500mg
Bisbentiamine
2667-89-2
2500mg
$ 155.00 2023-04-18
1PlusChem
1P01DQIN-25mg
Formamide,N,N'-[dithiobis[2-[2-(benzoyloxy)ethyl]-1-methyl-2,1-ethenediyl]]bis[N-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-
2667-89-2 >98%(HPLC)powder
25mg
$128.00 2024-05-08
eNovation Chemicals LLC
Y1265666-5g
Formamide,N,N'-[dithiobis[2-[2-(benzoyloxy)ethyl]-1-methyl-2,1-ethenediyl]]bis[N-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-
2667-89-2 >98%(HPLC)powder
5g
$475 2025-02-19
Ambeed
A828600-5g
Bisbentiamine
2667-89-2 98%
5g
$513.0 2024-07-20
A2B Chem LLC
AX19711-25mg
Formamide,N,N'-[dithiobis[2-[2-(benzoyloxy)ethyl]-1-methyl-2,1-ethenediyl]]bis[N-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-
2667-89-2 >98%(HPLC)powder
25mg
$109.00 2024-04-20
eNovation Chemicals LLC
Y1265666-250mg
Formamide,N,N'-[dithiobis[2-[2-(benzoyloxy)ethyl]-1-methyl-2,1-ethenediyl]]bis[N-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-
2667-89-2 >98%(HPLC)powder
250mg
$110 2025-02-19

Bisbentiamine 関連文献

Bisbentiamineに関する追加情報

Professional Introduction to Bisbentiamine (CAS No. 2667-89-2)

Bisbentiamine, a compound with the chemical formula CAS No. 2667-89-2, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The name Bisbentiamine itself suggests a bifunctional structure, likely incorporating two thiamine (vitamin B1) moieties, which may contribute to its diverse biological activities.

The chemical structure of Bisbentiamine consists of two thiamine units linked together, possibly through a disulfide bridge or another covalent linkage. This bifunctional nature allows for multiple interaction points with biological targets, making it a promising candidate for drug development. The compound's ability to engage with multiple sites on enzymes or receptors could enhance its therapeutic efficacy and reduce the likelihood of resistance development.

Recent research in the field of bioorganic chemistry has highlighted the importance of multifunctional compounds like Bisbentiamine in addressing complex diseases. Studies have shown that such molecules can exhibit synergistic effects when targeting multiple pathways simultaneously. For instance, Bisbentiamine has been investigated for its potential role in modulating enzyme activity and receptor binding, which could be beneficial in treating conditions such as neurological disorders and metabolic diseases.

In the realm of drug discovery, Bisbentiamine has been explored as a lead compound for developing novel therapeutic agents. Its unique structural features make it an attractive scaffold for further chemical modification, allowing researchers to fine-tune its pharmacological properties. Computational modeling and high-throughput screening have been employed to identify derivatives of Bisbentiamine that may exhibit improved solubility, bioavailability, and target specificity.

One of the most exciting applications of Bisbentiamine is in the context of targeted therapy for cancer. Preclinical studies have demonstrated that this compound can selectively inhibit the growth of certain cancer cell lines by interfering with critical signaling pathways. The bifunctional nature of Bisbentiamine allows it to simultaneously bind to both extracellular and intracellular targets, creating a potent mechanism for disrupting tumor progression.

The synthesis of Bisbentiamine presents unique challenges due to its complex structure. Advanced synthetic methodologies, including cross-coupling reactions and metal-catalyzed transformations, have been employed to construct the desired molecule with high yield and purity. These synthetic strategies not only highlight the ingenuity of modern organic chemistry but also pave the way for large-scale production of Bisbentiamine for clinical trials and commercialization.

Evaluation of Bisbentiamine's pharmacokinetic properties is crucial for determining its suitability as a drug candidate. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles in animal models. These findings are encouraging and suggest that Bisbentiamine may have potential for translation into human therapies.

The safety profile of Bisbentiamine is another critical aspect that has been thoroughly investigated. Preclinical toxicology studies have assessed various parameters, including acute toxicity, chronic toxicity, and genotoxicity. Preliminary results indicate that Bisbentiamine is well-tolerated at therapeutic doses, although further studies are needed to fully understand its long-term effects.

Advances in analytical chemistry have enabled researchers to accurately characterize Bisbentiamine using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These analytical methods provide detailed insights into the structure and conformation of Bisbentiamine, which are essential for understanding its biological activity and developing effective derivatives.

The future prospects for Bisbentiamine are promising, with ongoing research focusing on optimizing its pharmacological properties and exploring new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate the development process, bringing this innovative compound closer to clinical use.

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